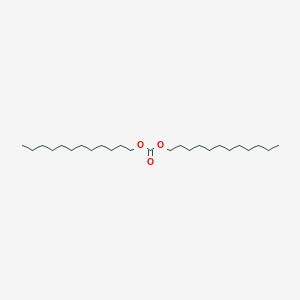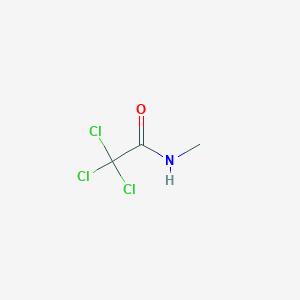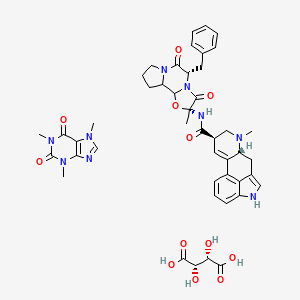
Cafergot
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cafergot is a combination medication primarily used to treat vascular headaches, including migraines and cluster headaches . Ergotamine is an ergot alkaloid that acts as a vasoconstrictor, while caffeine enhances the absorption and effectiveness of ergotamine . This combination is effective in reducing the severity and frequency of migraine attacks.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ergotamine tartrate is synthesized from ergotamine, which is derived from the ergot fungus. The synthesis involves several steps, including the isolation of ergotamine from the fungus, followed by its conversion to ergotamine tartrate through a reaction with tartaric acid . Caffeine is synthesized from xanthine derivatives through methylation reactions.
Industrial Production Methods: In industrial settings, ergotamine tartrate is produced by fermenting the ergot fungus under controlled conditions to maximize yield. The ergotamine is then extracted and purified before being reacted with tartaric acid to form ergotamine tartrate . Caffeine is typically extracted from coffee beans or tea leaves, though synthetic production is also common.
Types of Reactions:
Reduction: Reduction reactions are less common but can occur under specific conditions.
Substitution: Ergotamine can participate in substitution reactions, particularly involving its functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, chloroform, acetonitrile.
Major Products:
Oxidation Products: Ergotaminine, lumiderivatives.
Substitution Products: Various derivatives depending on the substituent introduced.
Scientific Research Applications
Cafergot have several scientific research applications:
Chemistry: Used as a model compound to study vasoconstriction and receptor binding.
Biology: Investigated for its effects on cellular signaling pathways and receptor interactions.
Industry: Utilized in the pharmaceutical industry for the production of migraine medications.
Mechanism of Action
Ergotamine exerts its effects by binding to serotonin (5-HT) receptors, particularly the 5-HT1B and 5-HT1D receptors, leading to vasoconstriction of intracranial blood vessels . This action helps alleviate migraine headaches. Caffeine enhances the absorption of ergotamine and also contributes to vasoconstriction, further aiding in headache relief .
Comparison with Similar Compounds
Dihydroergotamine: Another ergot alkaloid used for migraine treatment, but with a different pharmacokinetic profile.
Sumatriptan: A selective serotonin receptor agonist used for acute migraine attacks.
Rizatriptan: Similar to sumatriptan, but with a faster onset of action.
Uniqueness: Cafergot is unique due to its dual mechanism of action, combining the vasoconstrictive properties of ergotamine with the absorption-enhancing effects of caffeine . This combination provides a synergistic effect, making it highly effective for treating migraines and cluster headaches.
Properties
CAS No. |
69063-86-1 |
|---|---|
Molecular Formula |
C45H51N9O12 |
Molecular Weight |
909.9 g/mol |
IUPAC Name |
(6aR,9R)-N-[(4R,7S)-7-benzyl-4-methyl-5,8-dioxo-3-oxa-6,9-diazatricyclo[7.3.0.02,6]dodecan-4-yl]-7-methyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide;(2S,3S)-2,3-dihydroxybutanedioic acid;1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C33H35N5O4.C8H10N4O2.C4H6O6/c1-33(32(41)38-27(14-19-8-4-3-5-9-19)30(40)37-13-7-12-25(37)31(38)42-33)35-29(39)21-15-23-22-10-6-11-24-28(22)20(17-34-24)16-26(23)36(2)18-21;1-10-4-9-6-5(10)7(13)12(3)8(14)11(6)2;5-1(3(7)8)2(6)4(9)10/h3-6,8-11,15,17,21,25-27,31,34H,7,12-14,16,18H2,1-2H3,(H,35,39);4H,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t21-,25?,26-,27+,31?,33-;;1-,2-/m1.0/s1 |
InChI Key |
DNYHHPGATRPVJR-HKVNKYADSA-N |
SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O |
Isomeric SMILES |
C[C@@]1(C(=O)N2[C@H](C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)[C@H]5CN([C@@H]6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Canonical SMILES |
CC1(C(=O)N2C(C(=O)N3CCCC3C2O1)CC4=CC=CC=C4)NC(=O)C5CN(C6CC7=CNC8=CC=CC(=C78)C6=C5)C.CN1C=NC2=C1C(=O)N(C(=O)N2C)C.C(C(C(=O)O)O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


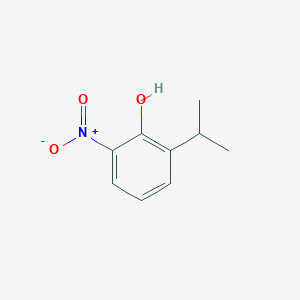
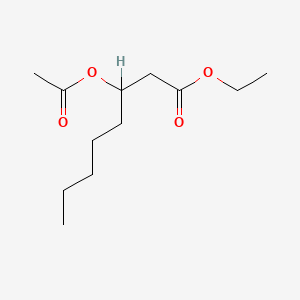
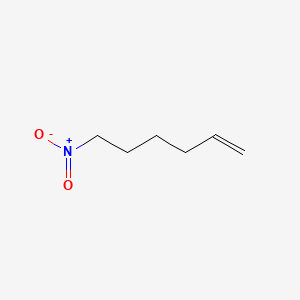
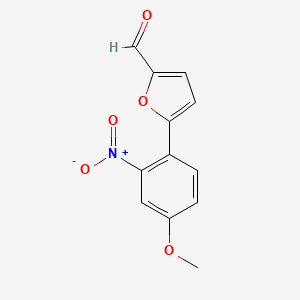

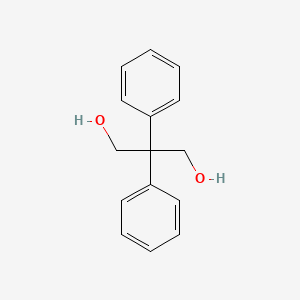
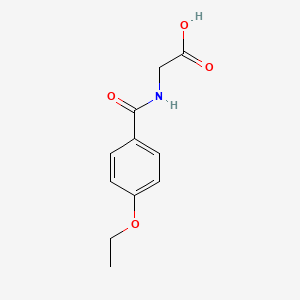
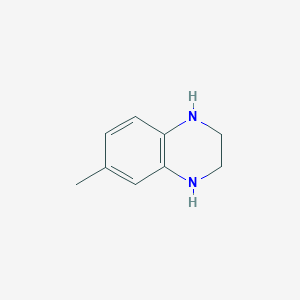

![2,6-Diphenyl-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B1619143.png)

